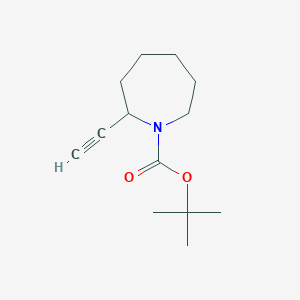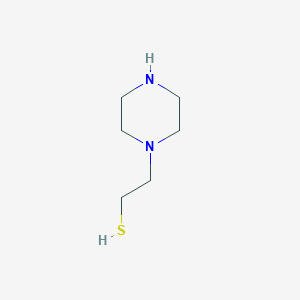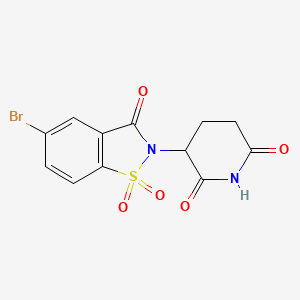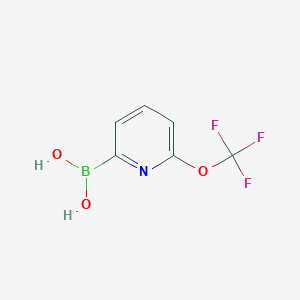
Potassium (4-cyanopyridin-3-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (4-cyanopyridin-3-yl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (4-cyanopyridin-3-yl)trifluoroborate can be synthesized through the reaction of 4-cyanopyridine with potassium bifluoride and boron trifluoride etherate. The reaction typically occurs under mild conditions, providing a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (4-cyanopyridin-3-yl)trifluoroborate primarily undergoes nucleophilic substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as ethanol or water). The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from the reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium (4-cyanopyridin-3-yl)trifluoroborate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium (4-cyanopyridin-3-yl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Potassium (4-cyanopyridin-3-yl)trifluoroborate can be compared with other organotrifluoroborate salts, such as potassium phenyltrifluoroborate and potassium (4-methoxyphenyl)trifluoroborate. While all these compounds are used in Suzuki–Miyaura coupling reactions, this compound is unique due to its specific functional group, which can influence the reactivity and selectivity of the coupling reaction .
List of Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-fluorophenyl)trifluoroborate
Propiedades
Fórmula molecular |
C6H3BF3KN2 |
|---|---|
Peso molecular |
210.01 g/mol |
Nombre IUPAC |
potassium;(4-cyanopyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BF3N2.K/c8-7(9,10)6-4-12-2-1-5(6)3-11;/h1-2,4H;/q-1;+1 |
Clave InChI |
JKNWGDZIZCBDOA-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=CN=C1)C#N)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)


![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)




![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)


